1-anthracenecarboxamide
Overview
Description
1-Anthracenecarboxamide is a chemical compound that has been used in various studies and applications. It has been used in the creation of a novel imidazole-appended anthracenedicarboxamide “switch-off” probe for nitrophenol sensing . The probe selectively detected 2,4,6-trinitrophenol (TNP) relative to other nitrophenol derivatives .
Synthesis Analysis
The synthesis of the imidazole-appended 9,10-anthracenedicarboxamide probe was achieved by the reaction of 9,10-anthracenedicarboxylic acid chloride with 1-(3-aminopropyl)imidazole .
Molecular Structure Analysis
The molecular formula of this compound is C15H11NO . Its average mass is 221.254 Da and its monoisotopic mass is 221.084061 Da .
Chemical Reactions Analysis
The probe selectively detected 2,4,6-trinitrophenol (TNP) relative to other nitrophenol derivatives through a ratiometric fluorescence response . Mono- and dinitrophenols also quenched anthracene emission to a moderate or great extent depending on the position(s) of the nitro group(s) on the aromatic ring .
Mechanism of Action
The selective ratiometric discrimination of TNP over other nitrophenols was attributed mainly to protonation-induced electron transfer aided synergistic coulombic, multiple hydrogen bonding and π an –π TNP interactions in a symmetrical manner . Monomer quenching resulted from resonance energy transfer and a new enhancement at 520 nm occurred as a result of the effective inhibition of intramolecular charge transfer through intermolecular sequential opposite charge flow between AIM-D and TNP .
Safety and Hazards
Future Directions
The use of 1-anthracenecarboxamide in the creation of probes for nitrophenol sensing suggests potential future directions in environmental monitoring and pollutant detection . Further research and development could lead to more sensitive and selective probes for various applications.
Properties
IUPAC Name |
anthracene-1-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO/c16-15(17)13-7-3-6-12-8-10-4-1-2-5-11(10)9-14(12)13/h1-9H,(H2,16,17) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMVFZJRCHRLAGC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C3C(=CC2=C1)C=CC=C3C(=O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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